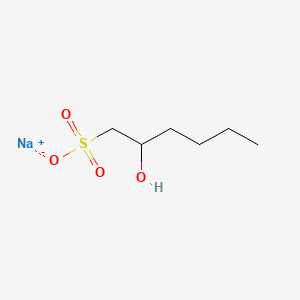

Sodium 2-hydroxyhexane-1-sulphonate

CAS No.: 92350-26-0

Cat. No.: VC16961507

Molecular Formula: C6H13NaO4S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92350-26-0 |

|---|---|

| Molecular Formula | C6H13NaO4S |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | sodium;2-hydroxyhexane-1-sulfonate |

| Standard InChI | InChI=1S/C6H14O4S.Na/c1-2-3-4-6(7)5-11(8,9)10;/h6-7H,2-5H2,1H3,(H,8,9,10);/q;+1/p-1 |

| Standard InChI Key | NIRFIZPUVBNGDT-UHFFFAOYSA-M |

| Canonical SMILES | CCCCC(CS(=O)(=O)[O-])O.[Na+] |

Introduction

Chemical Structure and Molecular Characteristics

Sodium 2-hydroxyhexane-1-sulphonate belongs to the class of alkyl sulfonates, which are salts or esters of sulfonic acids. Its structure comprises a six-carbon aliphatic chain (hexane) with a hydroxyl (-OH) group at the second carbon and a sulfonate (-SONa) group at the first carbon. This arrangement confers both hydrophilic and hydrophobic properties, making it amphiphilic and suitable for ion-pairing applications. The presence of the hydroxyl group enhances its solubility in polar solvents, while the sulfonate group contributes to its ionic character .

The molecular formula reflects a sodium counterion balancing the sulfonate group’s negative charge. This ionic nature facilitates interactions with charged analytes in chromatographic separations. Comparative analysis with sodium 1-hexanesulfonate (CAS 2832-45-3), which lacks the hydroxyl group, reveals distinct differences in polarity and solubility. For instance, sodium 1-hexanesulfonate has a molecular formula of and a higher molecular weight of 190.23 g/mol, but its absence of a hydroxyl group reduces its polarity .

Physical and Chemical Properties

The physical and chemical properties of sodium 2-hydroxyhexane-1-sulphonate are critical for its performance in analytical applications. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 219.21 g/mol |

| Solubility | Highly soluble in water |

| Appearance | White crystalline solid |

| Ionic Character | Strong anion due to sulfonate |

| Hydrophilicity | Enhanced by hydroxyl group |

The compound’s high water solubility (exceeding 100 g/L at 20°C) makes it ideal for aqueous-based analytical techniques. Its ionic strength and ability to form ion pairs with cationic analytes are pivotal in HPLC, where it improves peak resolution and reduces tailing . The hydroxyl group further modulates its interaction with polar stationary phases, enhancing selectivity in separations.

In contrast, sodium 1-hexanesulfonate exhibits a lower molecular weight (190.23 g/mol) and a density of 1.017 g/cm, but its lack of a hydroxyl group limits its utility in methods requiring polarity gradients . Both compounds share thermal stability, with sodium 1-hexanesulfonate decomposing above 300°C , though analogous data for sodium 2-hydroxyhexane-1-sulphonate remains unspecified in available literature .

Applications in Analytical Chemistry

Ion-Pairing Reagent in HPLC

Sodium 2-hydroxyhexane-1-sulphonate is widely employed as an ion-pairing agent in reversed-phase HPLC. By forming transient ion pairs with protonated basic analytes (e.g., peptides, pharmaceuticals), it reduces electrostatic repulsion between analytes and the hydrophobic stationary phase, thereby improving retention and resolution. For example, in the analysis of catecholamines, its use enhances the separation of norepinephrine and epinephrine by mitigating peak broadening .

Capillary Electrophoresis

In capillary electrophoresis, the compound acts as a dynamic coating agent. Its sulfonate group interacts with the negatively charged silica capillary wall, reducing electroosmotic flow (EOF) and minimizing analyte-wall interactions. This property is particularly beneficial for separating proteins and peptides, where maintaining native conformations is critical .

Comparison with Sodium 1-Hexanesulfonate

While sodium 1-hexanesulfonate is utilized in Suzuki coupling reactions and protein analysis , sodium 2-hydroxyhexane-1-sulphonate’s hydroxyl group offers superior compatibility with polar mobile phases. This difference is exemplified in methods requiring gradient elution with high aqueous content, where the latter prevents column drying and maintains reproducibility .

Comparative Analysis with Related Sulfonates

The structural and functional differences between sodium 2-hydroxyhexane-1-sulphonate and sodium 1-hexanesulfonate underscore their distinct roles in chemistry:

| Feature | Sodium 2-Hydroxyhexane-1-Sulphonate | Sodium 1-Hexanesulfonate |

|---|---|---|

| Molecular Formula | ||

| Functional Groups | -OH, -SONa | -SONa |

| Primary Applications | HPLC, capillary electrophoresis | Suzuki reactions, peptide analysis |

| Polarity | Higher due to -OH group | Moderate |

This comparison highlights the tailored use of each compound based on methodological requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume